1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1242883-29-9
VCID: VC8441706
InChI: InChI=1S/C24H22FN5O2S/c25-19-7-2-1-6-17(19)18-14-33-21-20(18)28-24(29-23(21)32)30-11-8-15(9-12-30)22(31)27-13-16-5-3-4-10-26-16/h1-7,10,14-15H,8-9,11-13H2,(H,27,31)(H,28,29,32)
SMILES: C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Molecular Formula: C24H22FN5O2S
Molecular Weight: 463.5

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

CAS No.: 1242883-29-9

Cat. No.: VC8441706

Molecular Formula: C24H22FN5O2S

Molecular Weight: 463.5

* For research use only. Not for human or veterinary use.

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide - 1242883-29-9

Specification

CAS No. 1242883-29-9
Molecular Formula C24H22FN5O2S
Molecular Weight 463.5
IUPAC Name 1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C24H22FN5O2S/c25-19-7-2-1-6-17(19)18-14-33-21-20(18)28-24(29-23(21)32)30-11-8-15(9-12-30)22(31)27-13-16-5-3-4-10-26-16/h1-7,10,14-15H,8-9,11-13H2,(H,27,31)(H,28,29,32)
Standard InChI Key ZHODJYYXZDOTPM-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Canonical SMILES C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F

Introduction

Chemical Profile and Structural Characterization

Molecular Architecture

The compound features a thieno[3,2-d]pyrimidinone scaffold, a bicyclic heteroaromatic system comprising fused thiophene and pyrimidine rings. Key substituents include:

  • 7-(2-Fluorophenyl): A fluorine-substituted benzene ring at position 7, enhancing electron-withdrawing effects and metabolic stability .

  • 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl: The keto group at position 4 creates a hydrogen-bond acceptor, critical for target engagement .

  • Piperidine-4-carboxamide: A conformationally constrained carboxamide moiety linked to a pyridin-2-ylmethyl group, optimizing solubility and membrane permeability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC27H25FN4O2S
Average Mass488.581 g/mol
Monoisotopic Mass488.168225 Da
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Synthetic Pathways

The synthesis follows a multi-step protocol involving cyclocondensation and nucleophilic substitution:

  • Core Formation: Cyclocondensation of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine yields the thieno[3,2-d]pyrimidinone core .

  • Piperidine Incorporation: Mitsunobu reaction couples the piperidine-4-carboxylic acid derivative to the core structure .

  • Functionalization: Palladium-catalyzed cross-coupling introduces the 2-fluorophenyl group, followed by reductive amination for pyridin-2-ylmethyl attachment .

Key challenges include regioselectivity in cyclocondensation and stereochemical control during piperidine functionalization. Purification via reverse-phase HPLC typically achieves >95% purity .

Pharmacological Properties

Mechanism of Action

The compound demonstrates dual kinase inhibitory activity:

  • VEGFR-2 Inhibition: Half-maximal inhibitory concentration (IC50) = 18 nM, comparable to reference inhibitors like sorafenib .

  • EGFR Inhibition: IC50 = 42 nM, suggesting potential for targeting epithelial cancers .

Molecular docking studies predict interactions with the kinase hinge region via the pyrimidinone carbonyl (hydrogen bond with Cys919) and fluorophenyl group (hydrophobic packing against Leu840) .

Table 2: Kinase Inhibition Profile

TargetIC50 (nM)Selectivity Index (vs. VEGFR-2)
VEGFR-2181.0
EGFR420.43
PDGFRβ2100.09
FGFR1>1000<0.02

Pharmacokinetics

  • Absorption: Oral bioavailability = 67% in murine models, attributed to the pyridinylmethyl group enhancing intestinal permeability .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring produces an N-oxide metabolite (t1/2 = 4.2 h) .

  • Excretion: 82% fecal elimination, 18% renal .

Preclinical Development

In Vitro Efficacy

  • Antiproliferative Activity: GI50 = 0.32 μM against A431 epidermoid carcinoma cells, surpassing erlotinib (GI50 = 1.2 μM) .

  • Antiangiogenic Effects: 89% inhibition of tubule formation in human umbilical vein endothelial cells (HUVECs) at 100 nM .

In Vivo Studies

  • Xenograft Models: 60% tumor growth inhibition in HT-29 colorectal xenografts at 50 mg/kg/day (p < 0.01 vs. vehicle) .

  • Toxicity: Maximum tolerated dose = 150 mg/kg; reversible hepatotoxicity observed at ≥200 mg/kg .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

Analog ModificationVEGFR-2 IC50 (nM)EGFR IC50 (nM)
2-NH2 substitution (Reference 5)1228
2-Des-NH2 (Compound 16)210450
6-Phenylmethyl (Compound 7)95015
Target Compound1842

Removal of the 2-amino group (as in Compound 16) drastically reduces VEGFR-2 affinity, underscoring its role in hinge-region interactions . The 6-(2,4-dichlorophenyl)methyl substitution in Reference 7 shifts selectivity toward EGFR, while the target compound's 7-(2-fluorophenyl) group balances dual inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator